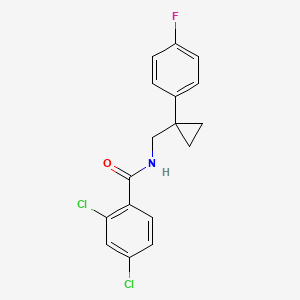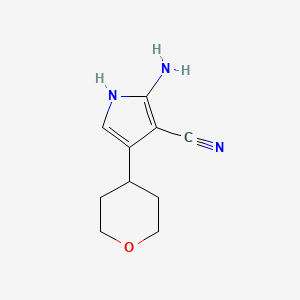
2-Amino-4-(oxan-4-yl)-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(oxan-4-yl)-1H-pyrrole-3-carbonitrile is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as AOPC and has a molecular formula of C10H11N3O2.
Mecanismo De Acción
The mechanism of action of AOPC is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and microbial growth. AOPC has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. AOPC also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, AOPC has been shown to disrupt bacterial cell membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects:
AOPC has been shown to have minimal toxicity and low cytotoxicity in vitro. Studies have demonstrated that AOPC can reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as colitis and arthritis. AOPC has also been shown to inhibit tumor growth in animal models of cancer. Furthermore, AOPC has demonstrated potent antimicrobial activity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AOPC has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad spectrum of biological activities. However, AOPC has some limitations, including its low solubility in aqueous solutions, which may limit its bioavailability in vivo. Additionally, further studies are needed to fully understand the mechanism of action of AOPC and its potential side effects.
Direcciones Futuras
There are several future directions for the research on AOPC. One direction is to optimize the synthesis method to improve the yield and purity of AOPC. Another direction is to investigate the potential of AOPC as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to explore the potential of AOPC as an antimicrobial agent and its mechanism of action against various bacterial strains. Finally, the development of novel derivatives of AOPC with improved solubility and bioavailability may lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of AOPC involves the reaction of 2-aminopyrrole-3-carbonitrile with 4-hydroxytetrahydrofuran in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to form AOPC. This synthesis method has been optimized to achieve high yields and purity of AOPC.
Aplicaciones Científicas De Investigación
AOPC has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that AOPC can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the development of various inflammatory diseases. AOPC has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In addition, AOPC has demonstrated potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
2-amino-4-(oxan-4-yl)-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-5-8-9(6-13-10(8)12)7-1-3-14-4-2-7/h6-7,13H,1-4,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKLSZVTIRQIII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CNC(=C2C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

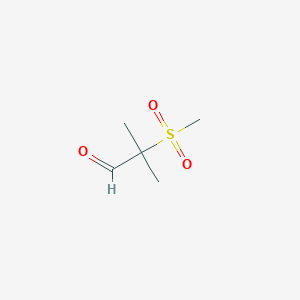
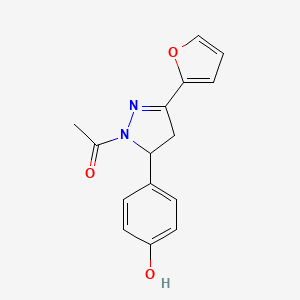
![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388505.png)

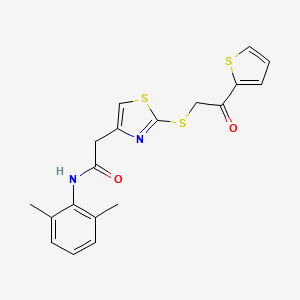
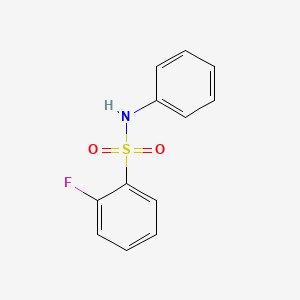
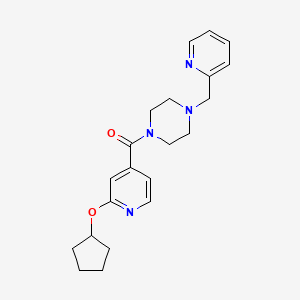
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2388512.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide](/img/structure/B2388513.png)

![3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2388520.png)

![N-(3-fluoro-4-methylphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2388523.png)
